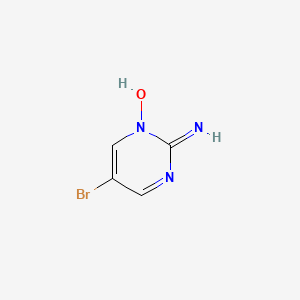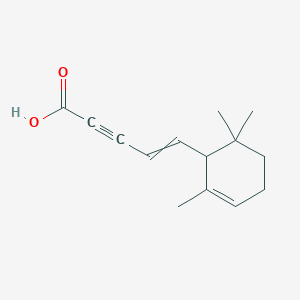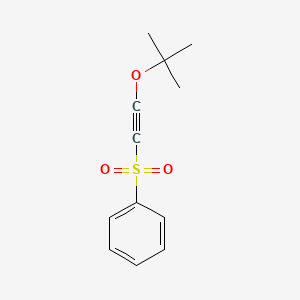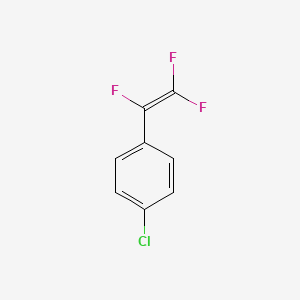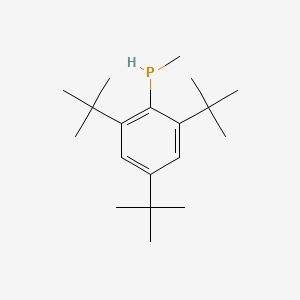
Methyl(2,4,6-tri-tert-butylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with methylphosphonous dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Mechanism of Action
The mechanism by which methyl(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects is primarily through its ability to donate electron density to metal centers in catalytic systems. The bulky tert-butyl groups provide steric protection, which can enhance the stability of the resulting complexes. The phosphorus atom can also participate in coordination chemistry, forming bonds with various metal ions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the phosphorus atom.
Bis(2,4,6-tri-tert-butylphenyl)diphosphene: Contains a phosphorus-phosphorus double bond, offering different reactivity and applications.
Uniqueness
Methyl(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of its steric bulk and the presence of a phosphorus atom, which allows it to participate in a wide range of chemical reactions and applications that are not possible with similar compounds .
Properties
CAS No. |
86539-33-5 |
|---|---|
Molecular Formula |
C19H33P |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
methyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H33P/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12,20H,1-10H3 |
InChI Key |
UYBLILSNFWOHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




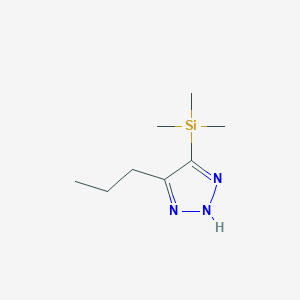
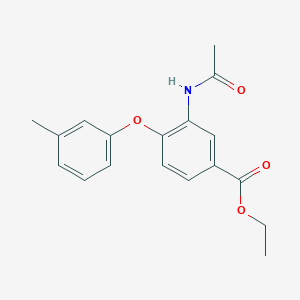

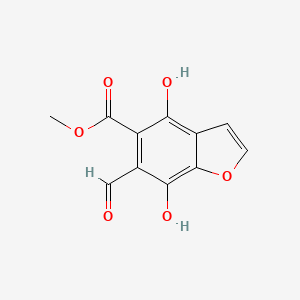
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
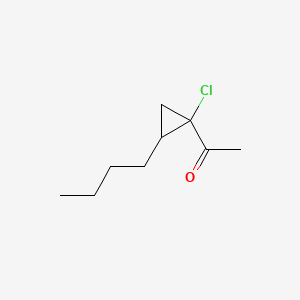
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
